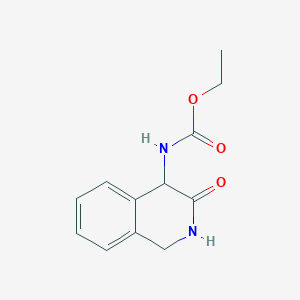
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a synthetic compound belonging to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are often employed to improve atom economy, selectivity, and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Typically employs reducing agents such as sodium borohydride (NaBH₄).
Substitution: Involves nucleophilic substitution reactions where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in neuroprotection and antimicrobial activity. The compound’s effects are mediated through its interaction with enzymes and receptors in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor to various alkaloids with biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity.
Uniqueness
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features and the diverse range of biological activities it exhibits
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
ethyl N-(3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)14-10-9-6-4-3-5-8(9)7-13-11(10)15/h3-6,10H,2,7H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
GZXDKZCDDOKDBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1C2=CC=CC=C2CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















